tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-fluorophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-8-14(9-11-20)19-12-13-6-4-5-7-15(13)18/h4-7,14,19H,8-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUOKJWOKRVDOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90723074 | |
| Record name | tert-Butyl 4-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887583-63-3 | |
| Record name | tert-Butyl 4-{[(2-fluorophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90723074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with 2-fluorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine. This reaction is essential for further functionalization.
Conditions :
-
Trifluoroacetic acid (TFA) in dichloromethane (10% v/v, 1–2 h, 25°C) .
-
Hydrochloric acid (HCl) in dioxane (4 M, 2 h, 25°C).
Example Reaction :
Outcome :
Nucleophilic Substitution
The 2-fluorobenzyl group participates in nucleophilic aromatic substitution (SNAr) under basic conditions, though steric hindrance from the ortho-fluorine may reduce reactivity compared to para-substituted analogs.
Conditions :
-
Potassium carbonate (KCO) in dimethylformamide (DMF) at 80°C .
-
Substrates: Amines, thiols, or alkoxides.
Example Reaction :
Key Data :
| Nucleophile (Nu) | Reaction Time | Yield | Reference |
|---|---|---|---|
| 2-Chloropyrimidin-5-ol | 5 h | 94% | |
| 2-Bromo-5-hydroxybenzonitrile | 5 h | 70% |
Hydrogenation
The piperidine ring or benzyl group can undergo catalytic hydrogenation to modify saturation or reduce functional groups.
Conditions :
-
H (1 atm) with palladium on carbon (Pd/C, 10% w/w) in ethanol, 25°C.
Example Reaction :
Outcome :
-
Hydrogenation of similar Boc-protected piperidines achieves >90% conversion.
Coupling Reactions
The free amine (post-Boc deprotection) engages in amide or urea bond formation, leveraging standard peptide-coupling reagents.
Conditions :
Example Reaction :
Key Data :
| Carboxylic Acid (RCOH) | Yield | Reference |
|---|---|---|
| Benzoic acid derivatives | 36–50% |
Hydrolysis
The ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Conditions :
-
NaOH (2 M) in aqueous THF (4 h, 60°C).
-
HCl (6 M) in dioxane (12 h, reflux).
Example Reaction :
Outcome :
-
Hydrolysis of tert-butyl esters typically achieves 80–90% yield.
Suzuki-Miyaura Coupling
The 2-fluorobenzyl fragment may act as a directing group for cross-coupling, though limited examples exist. Boronic ester intermediates enable aryl-aryl bond formation .
Conditions :
Example Reaction :
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of drugs targeting specific diseases or conditions .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or other materials to enhance their properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural differences and molecular weights of analogous compounds:
Physicochemical and Functional Properties
- Polarity: Ureido and aminomethyl analogs () exhibit higher polarity, favoring solubility in polar solvents.
- Steric Effects : The isopropyl-substituted compound () shows reduced reactivity in sterically demanding reactions due to bulky substituents.
Biological Activity
Tert-butyl 4-((2-fluorobenzyl)amino)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound serves as an intermediate in the synthesis of various bioactive molecules, including opioids like fentanyl, which are known for their potent analgesic effects. Understanding the biological activity of this compound is crucial for its application in drug development and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : C16H23FN2O2
- Molecular Weight : 294.36 g/mol
- CAS Number : 188975-15-7
The presence of the fluorobenzyl group is significant as it can influence the compound's metabolic stability and binding affinity to biological targets.
The primary mechanism of action for this compound is linked to its role as a precursor in the synthesis of fentanyl and its analogs. Fentanyl binds to mu-opioid receptors, mimicking endogenous opioids, which leads to analgesic and euphoric effects. The biochemical pathways affected by this compound are primarily those involved in opioid receptor activation, which can result in both therapeutic effects and adverse outcomes such as addiction and overdose .
Pharmacokinetics
The pharmacokinetic profile indicates that compounds derived from this compound exhibit rapid onset and short duration of action. This characteristic is particularly relevant for pain management therapies, where quick relief is often required.
Anticancer Properties
Recent studies have explored the anticancer potential of piperidine derivatives. For instance, compounds similar to this compound have demonstrated cytotoxicity against various cancer cell lines. A study indicated that certain piperidine derivatives showed improved apoptotic activity compared to standard chemotherapeutic agents like bleomycin .
Neuropharmacological Effects
Research on piperidine derivatives suggests their potential role in modulating central nervous system activities. For example, compounds with similar structures have been evaluated for their affinity towards serotoninergic and dopaminergic receptors, indicating possible applications in treating psychiatric disorders .
Case Studies and Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
